(3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane
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Overview
Description
(3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane: is an organosilicon compound with the molecular formula C10H20O2Si and a molecular weight of 200.35 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a propargyl ether moiety. It is commonly used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane typically involves the reaction of propargyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with diethyl ether to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to yield alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Chemistry: In organic synthesis, (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane is used as a building block for the construction of more complex molecules. It serves as a precursor for the synthesis of various functionalized compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reactive intermediates and facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
(3,3-Diethoxyprop-1-yn-1-yl)benzene: This compound has a similar structure but with a benzene ring instead of a trimethylsilyl group.
(3,3-Diethoxyprop-1-yn-1-yl)ethyl: This compound features an ethyl group in place of the trimethylsilyl group.
Uniqueness: (3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and various industrial applications .
Properties
IUPAC Name |
3,3-diethoxyprop-1-ynyl(trimethyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c1-6-11-10(12-7-2)8-9-13(3,4)5/h10H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRSJACTZKYOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#C[Si](C)(C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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